N-(3-chloro-2-methylphenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
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Overview
Description
N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidine group linked to a quinazolinone moiety, which is further substituted with a chloro-methylphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Guanidine Group: The guanidine group is introduced by reacting the quinazolinone intermediate with a suitable guanidine derivative, such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Substitution with Chloro-Methylphenyl Group: The final step involves the substitution of the quinazolinone-guanidine intermediate with 3-chloro-2-methylphenyl isocyanate under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the quinazolinone moiety can engage in π-π stacking and hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
- N-(2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
- N-(3-chloro-2-methylphenyl)-N’-(4-oxoquinazolin-2-yl)guanidine
Uniqueness
N-(3-chloro-2-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is unique due to the presence of both the chloro-methylphenyl group and the hexahydroquinazolinone moiety. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, which are not observed in similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-9-11(17)6-4-8-12(9)19-15(18)22-16-20-13-7-3-2-5-10(13)14(23)21-16/h4,6,8H,2-3,5,7H2,1H3,(H4,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXMKFLJXIFOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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